4-Nitro-2-phenylbenzoic acid

Description

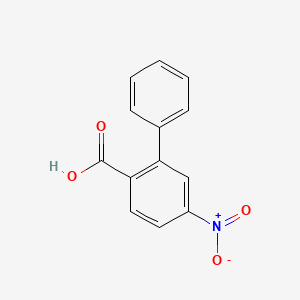

4-Nitro-2-phenylbenzoic acid is a substituted benzoic acid derivative featuring a nitro (-NO₂) group at the para position (C4) and a phenyl (-C₆H₅) group at the ortho position (C2) relative to the carboxylic acid (-COOH) moiety. This structure combines electron-withdrawing (nitro) and electron-donating (phenyl) substituents, which influence its physicochemical properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

4-nitro-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)11-7-6-10(14(17)18)8-12(11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBINUQQXMHHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443156 | |

| Record name | 4-NITRO-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124391-60-2 | |

| Record name | 4-NITRO-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-2-phenylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-phenylbenzoic acid using a mixture of nitric acid and sulfuric acid. Another method includes the oxidation of 4-nitro-2-phenyltoluene using potassium permanganate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Sulfonation and Oxidation

The nitro and carboxylic acid groups facilitate sulfonation under controlled conditions. A patented process demonstrates the oxidation of 4-nitro-toluene-2-sulfonic acid to 4-nitro-2-sulfo-benzoic acid using nitric acid at elevated temperatures (120–170°C) and pressures (up to 12 bar) . Key parameters include:

| Parameter | Value/Range |

|---|---|

| Nitric Acid Concentration | 30–100% aqueous solution |

| Reaction Temperature | 130–165°C |

| Pressure | 1.5–12 bar |

| Molar Ratio (HNO₃:Substrate) | 3:1 to 8:1 |

The reaction produces nitrogen oxides, which are purged with nitrogen post-reaction. Isolation involves precipitating the potassium salt monohydrate (97.5% purity) using saturated KCl and adjusting pH to 1.8–2.5 with KOH .

Phosphorylation Reactions

4-Nitro-2-phenylbenzoic acid undergoes bisphosphorylation with phosphorus compounds under metal-free conditions. In a 2023 study, benzoic acid derivatives reacted with diethyl phosphonate (1b) using Boc₂O and NaH₂PO₂ to form bisphosphorylated products . For 2-phenylbenzoic acid analogs:

| Substrate | Product Yield (%) | Conditions |

|---|---|---|

| 2-Phenylbenzoic acid | 87 | THF/cyclohexane, 110°C, 12 h |

| 4-Phenylbenzoic acid | 74 | THF/cyclohexane, 110°C, 12 h |

Electron-withdrawing nitro groups slightly reduce reactivity but enable selective phosphorylation at the carboxylic acid site . Mechanistic studies suggest mixed anhydride intermediates form before coupling with P(O)–H compounds .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides. A Suzuki coupling protocol synthesizes ethyl 2-(4-methoxyphenyl)benzoate from ethyl 2-iodobenzoate and (4-methoxyphenyl)boronic acid using PdCl₂(PPh₃)₂ . For amidation:

-

Example : HCl·H-Met-OMe reacts with 4-amino-2-phenylbenzoic acid scaffolds using EDCI/HOBt, yielding peptidomimetics with sub-nanomolar enzyme inhibition .

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine. While direct data on this compound is limited, analogous 4-nitrobenzoic acids convert to 4-aminobenzoic acid derivatives using H₂/Pd-C or SnCl₂ .

| Substrate | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzoic acid | SnCl₂/AcOEt | 4-Aminobenzoic acid | 90 |

Electrophilic Substitution

The electron-withdrawing nitro and carboxylic acid groups deactivate the aromatic ring, directing electrophiles to meta/para positions relative to existing substituents. Halogenation with Cl₂ or Br₂ in FeCl₃ yields 4-nitro-2-phenyl-5-halobenzoic acid derivatives .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, forming nitrobiphenyls. A palladium-catalyzed decarboxylation/C–H activation reaction converts 2-phenylbenzoic acid to phenanthrene derivatives . For nitro-substituted analogs:

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2-Phenylbenzoic acid | Pd(TFA)₂ | Phenanthrene | 21 |

Comparative Reactivity

The nitro group significantly alters reactivity compared to unsubstituted benzoic acids:

| Reaction Type | This compound | Benzoic Acid |

|---|---|---|

| Phosphorylation | Moderate (70–87%) | High (85–95%) |

| Electrophilic Substitution | Slow, meta/para selectivity | Faster, ortho/para |

| Reduction | Requires stronger conditions | Mild conditions |

This compound’s multifunctional nature enables applications in organic synthesis, drug development, and materials science. Further studies on its coordination chemistry and catalytic behavior are warranted.

Scientific Research Applications

4-Nitro-2-phenylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-2-phenylbenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate signaling pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares substituent positions and functional groups in 4-nitro-2-phenylbenzoic acid and its analogs:

Key Observations :

- Electron Effects : The nitro group in this compound enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2), similar to 4-nitrobenzoic acid (pKa ~1.7) . The phenyl group at C2 may sterically hinder hydrogen bonding or π-π stacking.

- Synthesis : Analogous to 4-nitrobenzoic acid, nitration of 2-phenylbenzoic acid could yield the target compound. Reductive methods (e.g., Sn/HCl for nitro-to-amine conversion) are common in nitroarene chemistry .

Physicochemical Properties

Notes:

- The phenyl group at C2 likely reduces solubility in polar solvents compared to 4-nitrobenzoic acid due to increased hydrophobicity.

- The nitro group’s electron-withdrawing effect dominates over the phenyl group’s electron-donating nature, resulting in stronger acidity than 4-aminobenzoic acid .

Research Tools and Methodologies

Biological Activity

4-Nitro-2-phenylbenzoic acid (NPBA) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitro group and a phenyl ring attached to a benzoic acid moiety. Its molecular formula is , with a molecular weight of 241.21 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological interactions.

The biological activity of NPBA can be attributed to several mechanisms:

- Enzyme Inhibition : NPBA has been shown to inhibit specific enzymes involved in cellular processes, making it a candidate for developing therapeutic agents targeting diseases like African sleeping sickness caused by Trypanosoma brucei .

- Redox Activity : The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways in cells .

- Protein Interactions : The compound's structure allows it to form strong interactions with proteins and nucleic acids, which may alter their functions and lead to various biological effects .

Antiparasitic Activity

Research indicates that NPBA derivatives exhibit potent inhibitory effects against Trypanosoma brucei. For instance, a study reported that a derivative containing a 4-amino substituent on the phenylbenzoate scaffold inhibited the parasite's growth with an IC50 value of 1.8 nM . This suggests that modifications to the NPBA structure can enhance its antiparasitic efficacy.

Cytotoxicity

NPBA and its derivatives have been evaluated for cytotoxicity against various cell lines. The findings suggest that certain derivatives possess significant cytotoxic effects, which could be harnessed for cancer therapy .

Table 1: Summary of Biological Activities of NPBA Derivatives

| Compound | Target Organism | IC50 (nM) | Mechanism |

|---|---|---|---|

| 4-Amino-2-phenylbenzoic acid | Trypanosoma brucei | 1.8 | Enzyme inhibition |

| Methyl ester derivative | T. brucei | Lower than parent compound | Enhanced cellular uptake |

| NPBA | Various cancer cell lines | Variable | Cytotoxicity |

Safety and Toxicity

While NPBA exhibits promising biological activities, its safety profile requires careful evaluation. Preliminary studies indicate potential toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and safety in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.